5-Chloro-1-methylpyridin-2-one

Vue d'ensemble

Description

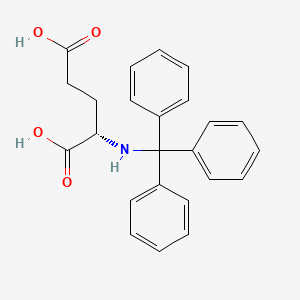

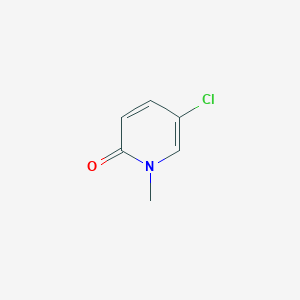

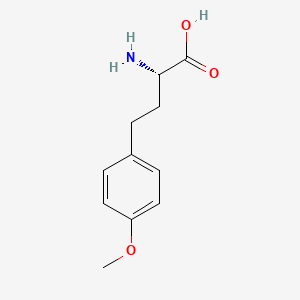

5-Chloro-1-methylpyridin-2-one is a chemical compound with the molecular formula C6H6ClNO. It has a molecular weight of 143.571. The IUPAC name for this compound is 5-chloro-1-methylpyridin-2 (1H)-one1.

Synthesis Analysis

The synthesis of 5-Chloro-1-methylpyridin-2-one is not explicitly mentioned in the search results. However, a related compound, 4-amino-5-methyl-1h-pyridin-2 (1H)-on, has been synthesized from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine23.

Molecular Structure Analysis

The InChI code for 5-Chloro-1-methylpyridin-2-one is 1S/C6H6ClNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H31. This indicates that the molecule consists of a pyridinone ring with a chlorine atom at the 5th position and a methyl group at the 1st position1.

Chemical Reactions Analysis

Specific chemical reactions involving 5-Chloro-1-methylpyridin-2-one are not mentioned in the search results.

Physical And Chemical Properties Analysis

5-Chloro-1-methylpyridin-2-one has a molecular weight of 143.571. It is stored at room temperature and has a purity of 98%1.

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Intermediate for Medicines and Pesticides : 2-Chloro-5-trichloromethylpyridine, a derivative of 5-Chloro-1-methylpyridin-2-one, is an essential intermediate in the synthesis of various medicines and pesticides. This compound is purified using extraction, distillation, and column chromatography techniques, achieving a high purity level over 99% (Su Li, 2005).

Synthesis of Imidazopyridines : The imidazopyridine scaffold, synthesized from chemicals like 5-Chloro-1-methylpyridin-2-one, plays a vital role in medicinal chemistry due to its application in drug development (A. K. Bagdi et al., 2015).

Antitumor Activity : Certain derivatives synthesized from 5-Chloro-1-methylpyridin-2-one, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown potent antitumor activities, especially against specific carcinomas in rats (E. Grivsky et al., 1980).

Material Science and Organic Synthesis

Photochemical Dimerization : Ultraviolet irradiation of derivatives like 2-aminopyridine and 2-pyridone, which can be synthesized from 5-Chloro-1-methylpyridin-2-one, results in the formation of photodimers. These dimers have unusual chemical and physical properties, indicating their potential application in material science (E. Taylor & R. O. Kan, 1963).

Metal Ion-Binding Modules for Supramolecular Nanoengineering : Derivatives of 5-Chloro-1-methylpyridin-2-one are used to synthesize multi-topic metal ion-binding modules, which are crucial in supramolecular nanoengineering. These complexes have applications in creating metal ion-coordinated conjugated polymers (Baxter, 2000).

Radiosensitizing Effects

- Enhancing the Efficacy of Radiotherapy : 5-Chloro-2,4-dihydroxypyridine (Gimeracil), a compound related to 5-Chloro-1-methylpyridin-2-one, has been found to sensitize cells to radiation by inhibiting DNA double-strand break repair mechanisms. This discovery is significant for enhancing the efficacy of radiotherapy (M. Takagi et al., 2010).

Corrosion Inhibition

- Steel Corrosion Inhibition : Pyridazine compounds, synthesized from 5-Chloro-1-methylpyridin-2-one derivatives, have been studied for their effectiveness in inhibiting steel corrosion in acidic solutions. This research is valuable in materials protection and engineering (M. Bouklah et al., 2006).

Safety And Hazards

The safety data sheet for a related compound, Chloro-5-methylpyridine-3-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation5. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area5.

Orientations Futures

Pyridinones, including 5-Chloro-1-methylpyridin-2-one, have wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs4. Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects4. These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery4.

Propriétés

IUPAC Name |

5-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOJAMFZYRYPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545899 | |

| Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methylpyridin-2-one | |

CAS RN |

4214-78-2 | |

| Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B1611465.png)

![4h-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-3-[(phenylmethoxy)methyl]-](/img/structure/B1611468.png)

![3-tert-Butyl 2-methyl 4,5-dihydro-1H-benzo[d]azepine-2,3(2H)-dicarboxylate](/img/structure/B1611474.png)